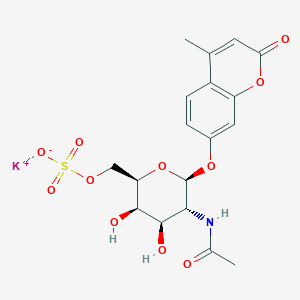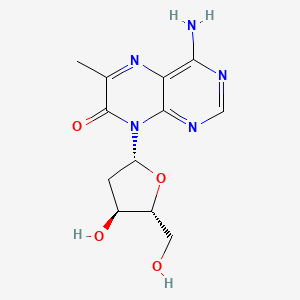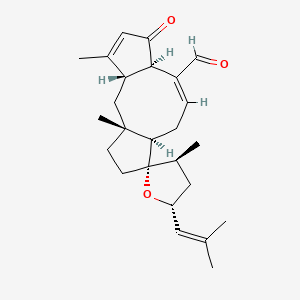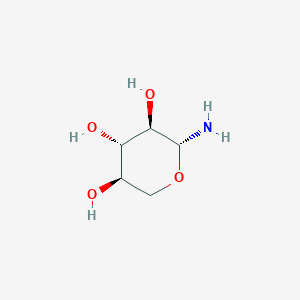
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for the identification and characterization of specific enzymes, such as those implicated in lysosomal storage diseases like Gaucher’s disease and GM1 gangliosidosis. Upon enzymatic cleavage, it releases 4-methylumbelliferone, a fluorescent compound that can be easily quantified.
科学的研究の応用
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt has a wide range of applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to study enzyme kinetics and activity, particularly for glycosidases and sulfatases.
Medical Research: Utilized in diagnostic assays for lysosomal storage diseases such as Gaucher’s disease and GM1 gangliosidosis.
Cell Biology: Employed in cell-based assays to monitor enzyme activity within cells.
Pharmaceutical Industry: Used in high-throughput screening assays to identify potential enzyme inhibitors or activators.
作用機序
Target of Action
The primary target of this compound is the enzyme N-acetyl-β-D-glucosaminidase (Hexosaminidase A) . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.
Mode of Action
The compound acts as a fluorogenic substrate for the enzyme . It is cleaved by the enzyme to release the fluorescent moiety 4-MU (4-Methylumbelliferone) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Biochemical Pathways
The compound is involved in the pathway of glycosaminoglycan degradation . When the enzyme cleaves the compound, it contributes to the breakdown of glycosaminoglycans, thereby participating in their normal turnover in the body .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be influenced by factors such as its molecular weight (497.51 ) and its solubility .
Result of Action
The cleavage of the compound by the enzyme results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of the enzyme. Therefore, the compound can be used in assays to detect and measure the activity of N-acetyl-β-D-glucosaminidase .
Action Environment
The action of the compound is influenced by environmental factors such as pH, which affects the fluorescence of the released 4-MU . Additionally, the compound is reported to be light sensitive , suggesting that exposure to light could potentially affect its stability or efficacy. The compound is also hygroscopic, meaning it tends to absorb moisture from the air , which could influence its storage and handling conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt typically involves multiple steps:
Glycosylation: The initial step involves the glycosylation of 4-methylumbelliferone with 2-acetamido-2-deoxy-beta-D-galactopyranosyl donors.
Sulfation: The glycosylated product is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group at the 6-position.
Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt primarily undergoes enzymatic cleavage reactions. It is a substrate for various glycosidases and sulfatases.
Common Reagents and Conditions
Enzymatic Cleavage: Enzymes like beta-galactosidase and sulfatase are commonly used to cleave the glycosidic and sulfate bonds, respectively.
Reaction Conditions: These reactions typically occur in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of this compound is 4-methylumbelliferone, which is highly fluorescent and can be easily detected and quantified.
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another fluorogenic substrate used for similar enzymatic assays.
4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt: Similar in structure but uses sodium instead of potassium.
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Used to quantify alpha- and beta-galactopyranosaminidase activity.
Uniqueness
What sets 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt apart is its specific use in assays involving sulfatases and its potassium salt form, which may offer different solubility and stability properties compared to its sodium counterpart .
特性
IUPAC Name |
potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16+,17-,18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZCFCWZWWIHC-OVVTULBMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20KNO11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)






![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)



![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)
